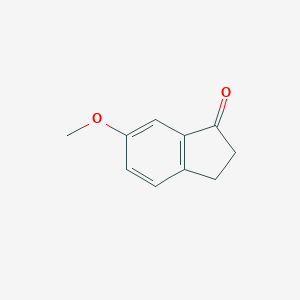
6-甲氧基-1-茚酮
概述
描述
Synthesis Analysis
The synthesis of 6-methoxy-1-indanone involves multiple steps, including calorimetric techniques and computational methodologies. The compound, along with its derivatives, has been synthesized for studying their energetic properties. A notable approach involves the use of static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry for determining enthalpies of combustion and sublimation. Additionally, differential scanning calorimetry provides insights into the temperature and enthalpy of fusion of the compound (Silva, Lima, & Ribeiro da Silva, 2018).
Molecular Structure Analysis
Computational approaches, specifically high-level ab initio calculations, have been used to establish the molecular structures of 6-methoxy-1-indanone. These studies reveal the existence of stable conformations and the impact of substituents like methyl and methoxy groups on the indanone structure. Such analyses are crucial for understanding the molecular basis of the compound's reactivity and properties (Silva, Lima, & Ribeiro da Silva, 2018).
Chemical Reactions and Properties
6-Methoxy-1-indanone participates in a variety of chemical reactions, demonstrating its versatility in organic synthesis. For example, it has been used as a precursor in the synthesis of complex molecules and in the study of its interactions with other chemical entities. Its reactivity patterns are essential for the development of novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Silva, Lima, & Ribeiro da Silva, 2018).
Physical Properties Analysis
The physical properties of 6-methoxy-1-indanone, such as enthalpies of combustion and sublimation, and the temperature and enthalpy of fusion, have been thoroughly studied using calorimetric techniques. These properties are vital for understanding the compound's behavior under different conditions and its potential applications in various industries (Silva, Lima, & Ribeiro da Silva, 2018).
Chemical Properties Analysis
The chemical properties of 6-methoxy-1-indanone, including its reactivity with other compounds and its role in synthesis reactions, are of significant interest. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial applications. Studies focusing on its chemical behavior help in the exploration of new synthetic pathways and the development of novel materials and drugs (Silva, Lima, & Ribeiro da Silva, 2018).
科学研究应用
生物燃料生产
6-甲氧基-1-茚酮: 已经被研究了其在高级生物燃料生产中的潜力。 该化合物的能量特性,如其形成焓和升华焓,对于理解其在热解生物油提质过程中的行为至关重要 . 该过程涉及生物质的热分解,以生产可以进一步提炼成生物燃料的液体产物。 6-甲氧基-1-茚酮中甲氧基的存在有助于降低气相形成焓,这对于生物燃料生产中的能量平衡是有利的 .
药物合成
在药物研究中,6-甲氧基-1-茚酮作为各种化合物的合成前体。 一个值得注意的应用是它在5-甲氧基茚三酮 (2,2-二羟基-5-甲氧基-1,3-茚二酮) 的合成中的使用,这是一种由于其潜在的药理特性而备受关注的化合物 . 合成这些衍生物的能力扩展了药物开发中可以探索的可能具有药理活性的分子的范围。
分析化学
6-甲氧基-1-茚酮: 可以用作量热研究中的标准,因为它具有明确定义的燃烧和升华焓。 这些特性对于校准仪器和验证分析化学中的实验技术至关重要 . 准确测量这些能量效应对于物质的定量分析和确定其热力学性质是必要的。
计算化学
该化合物的特性已经通过高水平的从头算计算进行了研究,提供了对其能量效应和电子密度离域的见解 . 6-甲氧基-1-茚酮的计算研究有助于理解甲氧基取代对茚酮核心的影响,并可以指导设计具有所需能量特性的新化合物。
安全和危害
6-Methoxy-1-indanone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
作用机制
Target of Action
It’s known that methoxy-substituted cyclic compounds could inhibit estrogen receptor (er) negative breast cancer growth in vitro . More research is needed to identify the specific targets of 6-Methoxy-1-indanone.
Mode of Action
It’s known that the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia goes with complete hydrogenolysis of the carbonyl group and formation of 4,7-dihydro-5-methoxyindan .
Biochemical Pathways
It’s known that 6-methoxy-1-indanone was used in the synthesis of 5-methoxyninhydrin .
Result of Action
It’s known that the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia results in the formation of 4,7-dihydro-5-methoxyindan .
属性
IUPAC Name |
6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGDLLGKMWVCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318971 | |
| Record name | 6-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13623-25-1 | |
| Record name | 6-Methoxy-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13623-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-methoxy-1-indanone?
A1: The molecular formula of 6-methoxy-1-indanone is C10H10O2, and its molecular weight is 162.18 g/mol.
Q2: Has the crystal structure of 6-methoxy-1-indanone or its derivatives been determined?
A: Yes, the crystal structures of several derivatives have been determined. These include the 2,5-dimethyl-6-methoxy-1-indanone dimer [] and 2-(1’-Hydroxycyclopropyl)-2,5-dimethyl-6-methoxy-1-indanone []. These studies provide valuable insights into the three-dimensional structure and potential interactions of these compounds.
Q3: Can 6-methoxy-1-indanone be synthesized from readily available starting materials?
A: Yes, 6-methoxy-1-indanone can be synthesized via polyphosphoric acid (PPA) catalyzed cyclization of 3-(4-methoxyphenyl)propionic acid. [] The yield of this reaction can be influenced by the ratio of PPA to the starting material.
Q4: Are there alternative synthetic routes to obtain ninhydrin derivatives like 5-methoxyninhydrin starting from 6-methoxy-1-indanone?
A: Yes, a novel and efficient two-step synthesis utilizes commercially available 6-methoxy-1-indanone as a starting material to obtain 5-methoxyninhydrin (2,2-dihydroxy-5-methoxy-1,3-indanedione). [] This method highlights the versatility of 6-methoxy-1-indanone as a building block for more complex molecules.
Q5: Have lanthanide shift reagents been used to study 6-methoxy-1-indanone?
A: Yes, researchers have used the lanthanide shift reagent Yb(fod)3 to study the 13C and 1H NMR spectra of 6-methoxy-1-indanone. [] This approach, along with the lanthanide induced shift (LIS) ratio method, helped in assigning 13C NMR signals and provided insights into the geometry of the lanthanide shift reagent-substrate complex.
Q6: Has 6-methoxy-1-indanone been identified in natural sources?
A: Yes, 6-methoxy-1-indanone has been identified as a constituent of the n-hexane extract from Zosimia absinthifolia (Vent.) Link. [] This plant, belonging to the Umbelliferae family, contains a significant amount of 6-methoxy-1-indanone (12.2%) in its extract, suggesting a potential natural source for this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




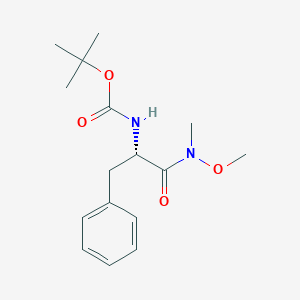
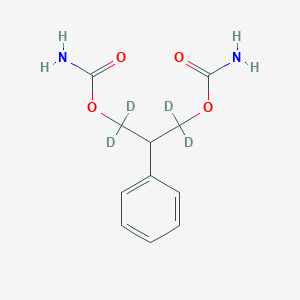



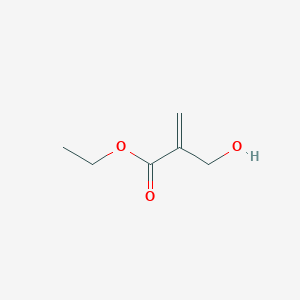
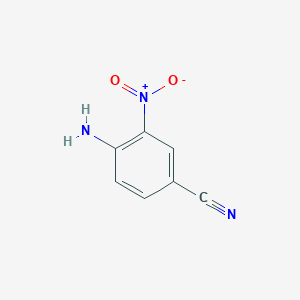

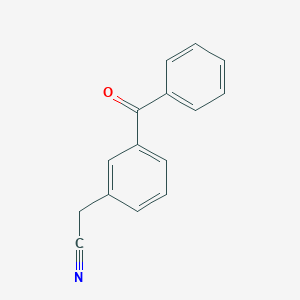

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)
![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)